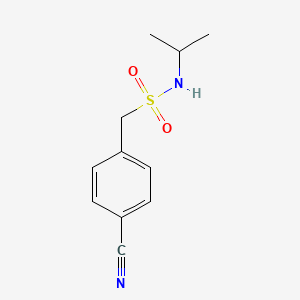

1-(4-cyanophenyl)-N-isopropylmethanesulfonamide

Description

1-(4-Cyanophenyl)-N-isopropylmethanesulfonamide is a sulfonamide derivative characterized by a 4-cyanophenyl group attached to a methanesulfonamide backbone with an isopropyl substituent on the nitrogen atom. The cyanophenyl group introduces strong electron-withdrawing effects, while the bulky isopropyl group modulates steric hindrance and lipophilicity . Computational studies, such as density functional theory (DFT), have been employed to analyze its conformational stability and electronic distribution, aiding in predicting interactions with biological targets .

Properties

IUPAC Name |

1-(4-cyanophenyl)-N-propan-2-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-9(2)13-16(14,15)8-11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGWZGPXJCIUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-cyanophenyl)-N-isopropylmethanesulfonamide typically involves the reaction of 4-cyanophenylamine with isopropylmethanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanophenyl)-N-isopropylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Cyanophenyl)-N-isopropylmethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-cyanophenyl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 4-cyanophenyl group distinguishes this compound from halogenated analogs. Key comparisons include:

| Compound Name | Aromatic Substituent | Key Properties |

|---|---|---|

| 1-(4-Cyanophenyl)-N-isopropylmethanesulfonamide | Cyano (-CN) | High electron-withdrawing effect; enhances binding to electron-rich targets |

| 1-(4-Bromophenyl)-N-isopropylmethanesulfonamide | Bromo (-Br) | Moderate electron-withdrawing effect; potential halogen bonding interactions |

| 1-(4-Iodophenyl)-N-methylmethanesulfonamide | Iodo (-I) | Larger atomic radius; may improve radiopharmaceutical applications |

Variations in the N-Substituent

The isopropyl group on the sulfonamide nitrogen is compared to other alkyl and cyclic substituents:

| Compound Name | N-Substituent | Key Properties |

|---|---|---|

| This compound | Isopropyl | Moderate steric bulk; balances lipophilicity and solubility |

| 1-(4-Cyanophenyl)-N-cyclopropylmethanesulfonamide | Cyclopropyl | Smaller steric profile; may enhance membrane permeability |

| 1-(4-Cyanophenyl)-N,N-dimethylmethanesulfonamide | Dimethyl | Reduced steric hindrance; increased solubility but lower target specificity |

Sources :

The isopropyl group provides a balance between steric bulk and lipophilicity, whereas cyclopropyl substituents may improve pharmacokinetic properties due to their compact size . Dimethyl analogs, while more soluble, often exhibit reduced biological activity due to weaker target binding .

Structural and Computational Insights

Electronic Properties

DFT studies reveal that the 4-cyanophenyl group significantly lowers the electron density on the sulfonamide sulfur, enhancing electrophilicity and reactivity toward nucleophilic targets. This contrasts with bromophenyl analogs, where electron density is less perturbed .

Lipophilicity and Solubility

Calculated logP values (via ChemAxon software):

- This compound: logP = 2.1

- 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide : logP = 2.8

- 1-(4-Iodophenyl)-N-methylmethanesulfonamide : logP = 2.5

The lower logP of the cyano derivative suggests better aqueous solubility, advantageous for drug formulation .

Biological Activity

Overview

1-(4-Cyanophenyl)-N-isopropylmethanesulfonamide is an organic compound with significant potential in medicinal chemistry. Its structure features a cyanophenyl group linked to an isopropylmethanesulfonamide moiety, which contributes to its biological activity. This compound is primarily investigated for its applications as an enzyme inhibitor and receptor modulator, with implications in the treatment of various diseases, including cancer and inflammatory conditions.

- IUPAC Name: 1-(4-cyanophenyl)-N-propan-2-ylmethanesulfonamide

- Molecular Formula: C11H14N2O2S

- Molecular Weight: 242.30 g/mol

- InChI Key: JPGWZGPXJCIUHP-UHFFFAOYSA-N

This compound exhibits biological activity primarily through its ability to inhibit certain enzymes and modulate receptor activities. Compounds with similar structures have been identified as dual aromatase and sulfatase inhibitors, suggesting that this compound may also possess similar mechanisms of action.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. The inhibition of aromatase, for instance, can lead to decreased estrogen synthesis, which is particularly relevant in hormone-dependent cancers such as breast cancer.

Receptor Modulation

The compound's structural characteristics allow it to interact with specific receptors, potentially altering their activity. This receptor modulation can influence various physiological processes, making it a candidate for therapeutic applications.

Comparative Analysis

The biological activity of this compound can be compared with its analogs:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-(4-Cyanophenyl)-N-methylmethanesulfonamide | Moderate enzyme inhibition | Less effective than isopropyl derivative |

| 1-(4-Cyanophenyl)-N-ethylmethanesulfonamide | Similar inhibition profile | Slightly higher toxicity observed |

| 1-(4-Cyanophenyl)-N-propylmethanesulfonamide | Enhanced binding affinity | Increased stability compared to methyl and ethyl variants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.